Cas no 445232-49-5 (2-(2-Acetylphenoxy)acetamide)
2-(2-Acetylphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Acetylphenoxy)acetamide
- Acetamide, 2-(2-acetylphenoxy)- (9CI)
- AC1NDK7T
- ALBB-002995
- BBL016565
- CTK4I8279
- MolPort-001-535-713
- STK424542
- DTXSID90404457
- AKOS000197591
- SCHEMBL11100909
- CS-0315936
- 445232-49-5
- MFCD02245031
- VS-05371
- AK-968/41023015
-
- MDL: MFCD02245031
- Inchi: 1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
- InChI Key: UXVUMQDBMPXNKA-UHFFFAOYSA-N
- SMILES: O(CC(N)=O)C1C=CC=CC=1C(C)=O
Computed Properties
- Exact Mass: 193.07400
- Monoisotopic Mass: 193.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 69.4Ų
Experimental Properties
- PSA: 69.39000
- LogP: 1.45360
2-(2-Acetylphenoxy)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-Acetylphenoxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 030134-500mg |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 500mg |
1542.0CNY | 2021-07-13 | ||
| TRC | A165453-10mg |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165453-50mg |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A165453-100mg |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 100mg |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 030134-500mg |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 500mg |
1542CNY | 2021-05-07 | ||
| A2B Chem LLC | AG35104-250mg |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 95% | 250mg |
$23.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386606-250mg |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 95+% | 250mg |
¥540.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386606-1g |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 95+% | 1g |
¥1036.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386606-5g |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 95+% | 5g |
¥3283.00 | 2024-05-13 | |
| Crysdot LLC | CD12071226-5g |
2-(2-Acetylphenoxy)acetamide |
445232-49-5 | 95+% | 5g |
$336 | 2024-07-24 |
2-(2-Acetylphenoxy)acetamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(2-Acetylphenoxy)acetamide
Recent Advances in the Study of 2-(2-Acetylphenoxy)acetamide (CAS: 445232-49-5) in Chemical Biology and Pharmaceutical Research
2-(2-Acetylphenoxy)acetamide (CAS: 445232-49-5) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its acetylphenoxy and acetamide functional groups, has been the subject of numerous studies aimed at exploring its biological activities, mechanism of action, and therapeutic potential. The following research briefing consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in the field.
Recent studies have highlighted the role of 2-(2-Acetylphenoxy)acetamide as a promising scaffold for drug development. Its structural features make it a versatile candidate for modifications, enabling researchers to fine-tune its pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2-Acetylphenoxy)acetamide exhibit potent inhibitory effects against specific enzymes involved in inflammatory pathways. This suggests its potential utility in developing anti-inflammatory agents with improved efficacy and reduced side effects.
In addition to its anti-inflammatory properties, 2-(2-Acetylphenoxy)acetamide has shown promise in oncology research. A recent preclinical study investigated its ability to modulate key signaling pathways in cancer cells, particularly those associated with apoptosis and cell cycle arrest. The results, published in Cancer Research, indicated that this compound could selectively induce apoptosis in certain cancer cell lines while sparing normal cells, highlighting its potential as a targeted therapy. Further mechanistic studies are underway to elucidate the precise molecular interactions responsible for these effects.
The synthesis and optimization of 2-(2-Acetylphenoxy)acetamide derivatives have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes to produce this compound and its analogs. A 2024 study in Organic & Biomolecular Chemistry detailed a novel catalytic method for the synthesis of 2-(2-Acetylphenoxy)acetamide derivatives, which significantly improved yield and purity. Such innovations are critical for accelerating the translational potential of this compound in drug discovery pipelines.
Despite these promising developments, challenges remain in the clinical translation of 2-(2-Acetylphenoxy)acetamide-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and bring this compound closer to clinical applications.
In conclusion, 2-(2-Acetylphenoxy)acetamide (CAS: 445232-49-5) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in disease models, paving the way for its eventual clinical use.
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